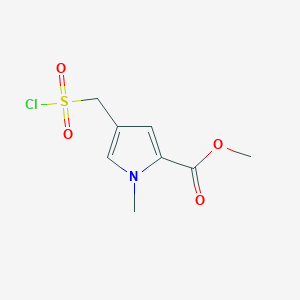

Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a chlorosulfonyl group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The initial step involves the construction of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis or other pyrrole-forming reactions.

Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced via chlorosulfonation, where the pyrrole compound is treated with chlorosulfonic acid under controlled conditions.

Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester. This can be done using methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would include:

Batch or Continuous Flow Reactors: To manage the exothermic nature of the reactions.

Purification Steps: Such as recrystallization or chromatography to isolate the desired product.

Quality Control: Ensuring the final product meets the required specifications for further use.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Oxidation: Oxidative conditions can modify the pyrrole ring or the substituents, leading to different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, primary amines, or alcohols in the presence of a base.

Reduction: Using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Employing oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while reduction could lead to the formation of a sulfonyl derivative.

Scientific Research Applications

Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate exerts its effects involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These reactions can modify the activity of enzymes or other biological targets, depending on the context of their use.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-((chlorosulfonyl)methyl)benzoate

- Methyl 2-((chlorosulfonyl)methyl)benzoate

- Methyl 4-((chlorosulfonyl)methyl)-5-methylthiophene-2-carboxylate

Uniqueness

Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate is unique due to its pyrrole ring structure, which imparts different electronic properties compared to benzoate or thiophene derivatives. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry and research applications.

Biological Activity

Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 2228663-06-5) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound's structure includes a chlorosulfonyl group, which is known to enhance reactivity and influence biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C₆H₆ClNO₄S

- Molecular Weight : 251.69 g/mol

- Appearance : White powder

- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C to maintain stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives, including those similar to this compound. The presence of the pyrrole ring is crucial for their biological activity.

Case Study: Antimicrobial Screening

A comparative study evaluated several pyrrole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds with similar structural features exhibited significant antibacterial and antifungal activities.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | 20 | 18 |

| Compound B | 22 | 19 |

| This compound | TBD | TBD |

The exact values for this compound were not reported in the available literature but are expected to be comparable based on structural similarities with other tested compounds .

Cytotoxicity and Therapeutic Potential

Cytotoxicity studies are essential for assessing the safety profile of new compounds. While specific data on this compound is limited, related pyrrole compounds have shown varying degrees of cytotoxic effects in cancer cell lines.

Research Findings

A study investigating the cytotoxic effects of halogenated pyrroles found that these compounds could induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death through oxidative stress pathways .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrrole derivatives can inhibit various enzymes, including those involved in cell wall synthesis in bacteria.

- Interaction with Cellular Targets : The chlorosulfonyl group may enhance binding to specific cellular targets, potentially disrupting normal cellular functions.

- Induction of Oxidative Stress : Similar compounds have been shown to increase ROS levels, leading to cellular damage and apoptosis.

Properties

Molecular Formula |

C8H10ClNO4S |

|---|---|

Molecular Weight |

251.69 g/mol |

IUPAC Name |

methyl 4-(chlorosulfonylmethyl)-1-methylpyrrole-2-carboxylate |

InChI |

InChI=1S/C8H10ClNO4S/c1-10-4-6(5-15(9,12)13)3-7(10)8(11)14-2/h3-4H,5H2,1-2H3 |

InChI Key |

PGKQMQALZDWJPO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=C1C(=O)OC)CS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.